5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridin-3-one core, a tetrahydroisoquinoline moiety, and a methoxyethyl group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
While the specific targets of “5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one” are not known, THIQ derivatives are known to function as antineuroinflammatory agents .Mode of Action
The exact mode of action of this compound is not known. However, THIQ derivatives generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .Biochemical Pathways
The specific biochemical pathways affected by this compound are not known. However, THIQ derivatives can affect various biochemical pathways, depending on their specific structures and targets . The ADME properties of this compound are not known. Generally, the pharmacokinetics of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors.Result of Action
The specific molecular and cellular effects of this compound are not known. However, THIQ derivatives can have various effects at the molecular and cellular level, depending on their specific structures and targets . The influence of environmental factors on the action, efficacy, and stability of this compound is not known. However, factors such as pH, temperature, and the presence of other substances can potentially influence the action of a compound.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . This intermediate is then subjected to further reactions to introduce the pyrazolo[4,3-c]pyridin-3-one moiety and the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: Researchers investigate its biological activities, such as its effects on various enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Pyrazolo[4,3-c]pyridin-3-one Derivatives: Compounds with this core structure are studied for their potential therapeutic properties.
Uniqueness
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-32-14-13-27-16-21(24(30)28-12-11-18-7-5-6-8-19(18)15-28)23-22(17-27)25(31)29(26-23)20-9-3-2-4-10-20/h2-10,16-17H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIGBEYWSGOMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.